molecular formula C12H9NO4 B2495770 8-Methylquinoline-2,4-dicarboxylic acid CAS No. 413573-97-4

8-Methylquinoline-2,4-dicarboxylic acid

Cat. No.: B2495770
CAS No.: 413573-97-4
M. Wt: 231.207
InChI Key: RUXYIPCFZUXPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinoline-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives, including 8-hydroxyquinoline and its modifications, are significant in medicinal chemistry due to their chromophore properties and ability to detect various metal ions and anions. Over the past two decades, these compounds have attracted attention for their broad spectrum of biological activities. Synthetic modifications aim to develop potent, target-based drug molecules for several life-threatening diseases, including anti-cancer, HIV, and neurodegenerative disorders. The metal chelation properties of quinoline derivatives, including those modified at the 8-position like 8-hydroxyquinoline and potentially 8-Methylquinoline-2,4-dicarboxylic acid, make them candidates for treating various diseases (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Applications

Research on 8-aminoquinoline analogs, closely related to this compound, has focused on developing compounds with broader efficacy and reduced toxicity. These efforts have led to the discovery of tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. Such derivatives offer insights into the potential of this compound in antiprotozoal applications (Tekwani & Walker, 2006).

Fluorescent Probes for Zinc Ion Detection

The development of fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications highlights another area of interest. Modifying 8-aminoquinoline molecules, such as introducing various carboxamide groups, can improve water solubility and cell membrane permeability. This suggests that modifications leading to compounds like this compound could enhance the functionality of chemosensors for zinc analysis (Mohamad et al., 2021).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Methylquinoline-2,4-dicarboxylic acid are not well-studied. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays a crucial role in the mammalian reproductive system

Cellular Effects

Quinoline derivatives have been shown to exhibit antiplasmodial activity , suggesting that they may have an impact on cellular processes

Molecular Mechanism

Quinoline derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

Quinoline and its derivatives are known to be involved in numerous metabolic pathways

Properties

IUPAC Name

8-methylquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6-3-2-4-7-8(11(14)15)5-9(12(16)17)13-10(6)7/h2-5H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXYIPCFZUXPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.